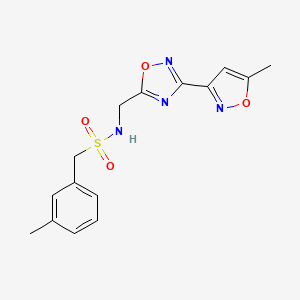
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H16N4O4S and its molecular weight is 348.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Isoxazole ring : Known for its diverse biological activities.
- Oxadiazole ring : Associated with various pharmacological effects.
- Methanesulfonamide group : Enhances solubility and bioavailability.
The molecular formula is C15H14N4O3 with a molecular weight of approximately 298.302 g/mol. The purity of synthesized compounds typically reaches around 95%, making them suitable for biological assays.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors involved in critical biochemical pathways. The unique combination of the isoxazole and oxadiazole rings suggests potential binding affinities that may influence cellular signaling and metabolic processes .
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis |
| 5b | A549 | 2.41 | Cell cycle arrest at G0-G1 phase |
| Reference | Doxorubicin | 0.12 – 2.78 | Standard chemotherapeutic agent |
These studies highlight the potential of oxadiazole derivatives as effective anticancer agents, with some exhibiting greater potency than traditional drugs like doxorubicin .
Anti-inflammatory Properties
In addition to anticancer activities, compounds within the isoxazole family are recognized for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines .
Case Studies
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of N-substituted oxadiazole derivatives on human cancer cell lines. The results indicated that varying the substituents on the oxadiazole ring significantly affected cytotoxicity profiles, suggesting a structure–activity relationship that could guide future drug design .
Case Study 2: In Vivo Studies
In vivo models demonstrated that similar compounds could reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis. These findings underscore the therapeutic potential of targeting specific molecular pathways with oxadiazole derivatives .
Future Directions
The ongoing research into the biological activity of this compound suggests that further investigations are warranted to fully elucidate its mechanisms of action and therapeutic applications. Future studies should focus on:
- Mechanistic studies to clarify how this compound interacts with cellular targets.
- Optimization of chemical structure to enhance potency and selectivity.
- Clinical trials to assess safety and efficacy in humans.
特性
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-10-4-3-5-12(6-10)9-24(20,21)16-8-14-17-15(19-23-14)13-7-11(2)22-18-13/h3-7,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPJZBCZPDRGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














